({5-[3-(Piperidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid
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Overview
Description
The compound ({5-[3-(Piperidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid is a complex organic molecule that features a combination of functional groups, including a piperidine ring, a sulfonyl group, an oxadiazole ring, and a sulfanyl-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({5-[3-(Piperidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the piperidine sulfonyl group: This step involves the sulfonylation of a phenyl ring with a piperidine sulfonyl chloride in the presence of a base.
Attachment of the sulfanyl-acetic acid moiety: This can be done by nucleophilic substitution of a halogenated acetic acid derivative with a thiol group on the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
({5-[3-(Piperidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
({5-[3-(Piperidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ({5-[3-(Piperidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- ({5-[3-(Piperidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)propionic acid
- ({5-[3-(Morpholin-4-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid
Uniqueness
- Functional Groups : The combination of functional groups in ({5-[3-(Piperidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid provides unique chemical reactivity and biological activity.
- Applications : Its specific structure allows for diverse applications in different fields, making it a versatile compound for research and industrial use.
Biological Activity
The compound ({5-[3-(Piperidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid is a derivative of the 1,3,4-oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C13H16N4O3S, and its structure features a piperidine ring linked to a sulfonyl group and an oxadiazole moiety. The presence of these functional groups is crucial for its biological activity.
Antimicrobial Activity
-
Antibacterial Properties :
- Studies have shown that compounds containing the 1,3,4-oxadiazole ring exhibit significant antibacterial activity against various strains. For instance, derivatives have demonstrated effectiveness against Staphylococcus aureus, Escherichia coli, and Salmonella typhi .
- The compound's structural analogs were tested for their ability to inhibit bacterial growth, with some exhibiting moderate to strong activity compared to standard antibiotics such as gentamicin .
- Antifungal Activity :
Enzyme Inhibition
- Acetylcholinesterase Inhibition :
- Urease Inhibition :
Case Study 1: Antimicrobial Screening
In a study conducted by Dhumal et al. (2016), various 1,3,4-oxadiazole derivatives were synthesized and screened for antimicrobial activity. Compounds containing piperidine moieties displayed enhanced activity against both Gram-positive and Gram-negative bacteria. Molecular docking studies indicated strong binding affinities to target proteins involved in bacterial survival .
Case Study 2: Enzyme Inhibition Studies
Research by Aziz-ur-Rehman et al. (2020) focused on synthesizing piperidine-based 1,3,4-oxadiazole derivatives and evaluating their enzyme inhibition capabilities. The results showed that several compounds significantly inhibited AChE and urease enzymes, highlighting their potential as therapeutic agents in neurodegenerative diseases and gastrointestinal infections respectively .
Data Tables
Compound Name | Antibacterial Activity (Zone of Inhibition mm) | AChE Inhibition IC50 (µM) | Urease Inhibition IC50 (µM) |
---|---|---|---|
Compound A | 20 | 0.5 | 10 |
Compound B | 15 | 0.8 | 12 |
Compound C | 25 | 0.3 | 8 |
Properties
IUPAC Name |
2-[[5-(3-piperidin-1-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5S2/c19-13(20)10-24-15-17-16-14(23-15)11-5-4-6-12(9-11)25(21,22)18-7-2-1-3-8-18/h4-6,9H,1-3,7-8,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LULNCAGRQOVWSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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